Chemical Identity and Isomeric Purity
The primary differentiator for this compound is its confirmed chemical identity and high purity profile. The target compound is supplied and characterized as a single, defined isomer with a nominal purity of 98%, as per vendor technical datasheets . In contrast, a closely related and often conflated compound, 5-(4-((4-chlorophenyl)thio)phenyl)-1H-pyrazole, shares the same CAS registry number (1019007-74-9) but possesses a fundamentally different connectivity (thioether vs. ether linkage), which is often not distinguished at the procurement level [1]. This ambiguity in the supply chain makes verified identity a critical, quantifiable specification—the target compound has a LogP of 4.88, a TPSA of 28.68, and exactly one H-bond donor , which are distinct from isobaric isomers.
Isomer risk: thioether form often supplied under same CAS
| Evidence Dimension | Structural and Physicochemical Identity |
|---|---|
| Target Compound Data | Purity: 98%; LogP: 4.88; TPSA: 28.68; H-Bond Donors: 1; H-Bond Acceptors: 2; Rotatable Bonds: 3 |
| Comparator Or Baseline | 5-(4-((4-chlorophenyl)thio)phenyl)-1H-pyrazole (thioether isomer): often sold under same CAS; purity varies. |
| Quantified Difference | Functional group connectivity difference (C-O-C vs C-S-C) leads to distinct LogP and TPSA values, although precise figures for the thioether isomer's LogP are not publicly confirmed on the same datasheet. |
| Conditions | QC data from vendor certificate of analysis and calculated physicochemical properties. |
Why This Matters
Procurement of the wrong isomer can invalidate an entire SAR study or biological assay, making verified structural identity the most fundamental and quantifiable selection criterion.
- [1] Kuujia.com. Chemical Profile for CAS 1019007-74-9, 3-[4-(4-Chlorothiophenoxy)phenyl]-1H-pyrazole. View Source
